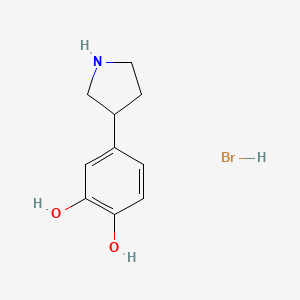

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide

Description

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide is a chemical compound with the molecular formula C10H13NO2·HBr. It is known for its unique structure, which includes a pyrrolidine ring attached to a benzene ring with two hydroxyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name |

4-pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c12-9-2-1-7(5-10(9)13)8-3-4-11-6-8;/h1-2,5,8,11-13H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBKIWRANHVZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=C(C=C2)O)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Attachment to Benzene Ring: The pyrrolidine ring is then attached to a benzene ring that has two hydroxyl groups at the 1 and 2 positions. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

4-Pyrrolidin-3-ylbenzene-1,2-diol: The non-hydrobromide form of the compound.

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrochloride: A similar compound with a hydrochloride salt instead of hydrobromide.

4-Pyrrolidin-3-ylbenzene-1,2-diol;acetate: Another derivative with an acetate salt.

Uniqueness

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide is unique due to its specific hydrobromide salt form, which may influence its solubility, stability, and biological activity compared to other similar compounds. The presence of the pyrrolidine ring also contributes to its distinct chemical and biological properties.

Biological Activity

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and two hydroxyl groups on a benzene ring. This compound has garnered attention for its potential biological activities, making it a subject of various scientific studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13NO2·HBr

- Molecular Weight : 260.13 g/mol

The compound's structure facilitates diverse chemical reactions, including oxidation and substitution, which may influence its biological activity. The hydroxyl groups can be oxidized to form quinones, and the compound can also undergo electrophilic substitution reactions on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors, potentially leading to anti-inflammatory or neuroprotective effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been explored for their ability to inhibit bacterial strains such as Pseudomonas aeruginosa. Research has shown that certain pyrrolidine-based compounds can effectively inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Anticancer Potential

The search for novel anticancer agents has led to the investigation of various pyrrolidine derivatives. Studies suggest that compounds like this compound may possess cytotoxic effects against cancer cell lines, although specific data on this compound remains limited. Its structural analogs have demonstrated varying degrees of anticancer activity, highlighting the need for further research in this area .

Research Findings and Case Studies

Q & A

Basic: How can 4-Pyrrolidin-3-ylbenzene-1,2-diol hydrobromide be synthesized with high purity for pharmacological studies?

Methodological Answer:

A microwave-assisted synthesis protocol is recommended. React 2-di-alkylaminobenzaldehyde derivatives with cyanothioacetamide in n-butanol (0.25 M) under controlled microwave heating. Monitor reaction progress via TLC using silica gel plates. Post-reaction, extract the product with ethyl acetate (3 × 60 mL), wash with ammonium chloride solution, dry over MgSO₄, and purify via silica gel chromatography. Typical yields range from 85–93% .

Basic: What analytical techniques are recommended for characterizing the crystalline structure of hydrobromide salts?

Methodological Answer:

Use single-crystal X-ray diffraction (SC-XRD) to resolve protonation sites and hydrogen bonding patterns. Cross-validate with the Cambridge Structural Database (CSD) to identify novel salt forms. Complement with ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) for molecular conformation analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced: How should researchers design in vivo studies to assess renal toxicity of this compound?

Methodological Answer:

Use rodent models (e.g., Swiss albino mice, 20–25 g) with controlled dosing regimens. Induce nephrotoxicity via scopolamine hydrobromide (20 mg/kg, i.p.) and monitor calcium oxalate (CaOx) deposition in kidneys. Employ histopathology (hematoxylin-eosin staining) and biochemical markers (serum creatinine, urea) to evaluate renal function. Compare with ethane-1,2-diol-induced urolithiasis models for mechanistic parallels .

Advanced: How can contradictions in experimental yields during synthesis be resolved?

Methodological Answer:

Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent ratio, catalyst loading). Use ANOVA to identify critical factors. For example, in microwave-assisted synthesis, varying heating times (1–3 hours) and temperatures (100–150°C) can significantly impact yield. Replicate reactions under inert atmospheres to control moisture-sensitive intermediates .

Basic: What is the recommended protocol for RP-HPLC analysis of this compound?

Methodological Answer:

Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v). Set UV detection to 254 nm, flow rate to 1.0 mL/min, and column temperature to 30°C. Validate the method for linearity (R² > 0.999), precision (%RSD < 2%), and robustness per ICH Q2(R1) guidelines .

Advanced: How can computational methods evaluate the compound’s interaction with viral proteins?

Methodological Answer:

Perform molecular docking (e.g., AutoDock Vina) to simulate binding with target proteins like SARS-CoV-2 spike glycoprotein. Use PyMOL for visualizing hydrogen bonds and hydrophobic interactions. Validate docking poses via 100-ns molecular dynamics (MD) simulations in GROMACS, analyzing root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Basic: What are key considerations for ensuring compound stability during storage?

Methodological Answer:

Store the compound in airtight, light-resistant containers at –20°C. Use desiccants (e.g., silica gel) to mitigate hygroscopicity. Periodically assess stability via HPLC to detect degradation products (e.g., oxalic acid or 3-MCPD). For long-term stability, lyophilize and store under nitrogen .

Advanced: How can catalytic mechanisms in diol oxidation reactions involving this compound be investigated?

Methodological Answer:

Conduct kinetic studies under varied pH (1.5–4.0) and concentrations of Cr(VI). Use UV-Vis spectroscopy to monitor Cr(VI) → Cr(III) reduction at λ = 350 nm. Propose a mechanism via ester intermediate formation, validated by trapping with hydroxylamine hydrochloride and FT-IR analysis of carbonyl stretches .

Basic: How can protonation sites in hydrobromide salts be confirmed spectroscopically?

Methodological Answer:

Perform ¹H NMR titration in DMSO-d₆; observe downfield shifts (Δδ > 0.5 ppm) for protons near protonation sites. Confirm via FT-IR by identifying N–H stretches (~2500 cm⁻¹) and hydrogen-bonded O–H vibrations (3200–3400 cm⁻¹). Compare with CSD data for analogous structures .

Advanced: What strategies mitigate toxic byproduct formation (e.g., 3-MCPD) during synthesis?

Methodological Answer:

Optimize reaction conditions to minimize chloride content (e.g., substitute HCl with HBr). Use non-chlorinated solvents (e.g., acetonitrile) and catalysts (e.g., Ru-complexes). Monitor byproducts via GC-MS with a DB-5 column (30 m × 0.25 mm) and EI ionization. Set safety thresholds at <1 ppm for 3-MCPD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.